3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2•HCl . It has a molecular weight of 250.12 . This compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is represented by the InChI code: 1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H .Physical And Chemical Properties Analysis
“3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 250.12 and a molecular formula of C10H12ClNO2•HCl .Scientific Research Applications
Branched Chain Aldehydes in Foods
Research on branched aldehydes, which like the specified compound, are derived from amino acids, indicates these compounds play significant roles as flavor compounds in food products. Studies focus on their formation, degradation, and influence on food flavor, highlighting the importance of controlling these compounds for food quality (Smit et al., 2009).
Sorption of Phenoxy Herbicides
Studies on the sorption of phenoxy herbicides to soils and minerals, examining compounds like 2,4-D and its derivatives, provide insights into environmental behaviors of chlorinated organic compounds. This research is crucial for understanding the environmental fate and impact of such chemicals, suggesting potential ecological considerations for similar compounds (Werner et al., 2012).
Impact on Aquatic Environments
Research assessing the environmental impact of chlorophenols, including 2-chlorophenol, evaluates their toxic effects on aquatic life and persistence in the environment. This work underscores the ecological considerations necessary when dealing with chlorinated compounds, which may have relevance for the environmental management of similar chemicals (Krijgsheld & Gen, 1986).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic acid's wide-ranging biological and pharmacological effects, including antioxidant and antimicrobial activities, illustrate the therapeutic potential of phenolic compounds. This suggests avenues for medical and pharmaceutical research into structurally or functionally related compounds (Naveed et al., 2018).
Trends in 2,4-D Herbicide Toxicity Research
Scientometric reviews of 2,4-D herbicide toxicity highlight the evolution of research in this area, pointing to gaps and future directions. This perspective could inform research priorities and methodologies for studying the toxicological profiles of related compounds (Zuanazzi et al., 2020).
Safety And Hazards
The safety information for “3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXDKTYJSDZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC(=O)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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